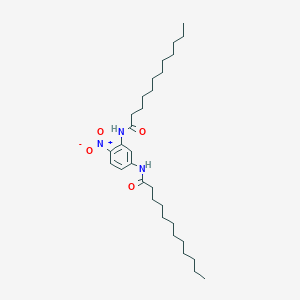![molecular formula C25H33N3O3 B12465060 N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethoxyphenyl ethylamine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide typically involves multiple steps, including the formation of the cyclopenta[b]quinoline core and the subsequent attachment of the dimethoxyphenyl ethylamine moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[b]quinoline core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Attachment of the dimethoxyphenyl ethylamine moiety through amidation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: Purification of the final product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions may target the quinoline core or other functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound may participate in substitution reactions, particularly at positions on the quinoline core or the dimethoxyphenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Wirkmechanismus
The mechanism by which N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Pathway Modulation: The compound may affect various biological pathways, leading to changes in gene expression, protein activity, or cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide include:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-ylamine: A related compound with a similar quinoline core.
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl ethylamine moiety.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
The uniqueness of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide lies in its combination of the cyclopenta[b]quinoline core and the dimethoxyphenyl ethylamine moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Eigenschaften
Molekularformel |
C25H33N3O3 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C25H33N3O3/c1-28(14-13-17-11-12-22(30-2)23(15-17)31-3)16-24(29)27-25-18-7-4-5-9-20(18)26-21-10-6-8-19(21)25/h11-12,15H,4-10,13-14,16H2,1-3H3,(H,26,27,29) |
InChI-Schlüssel |
FAUCOTAVVZTOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=C3CCCC3=NC4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


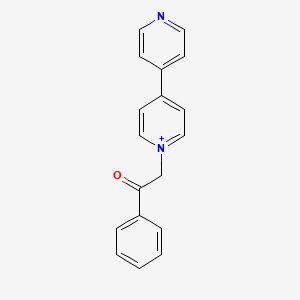
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
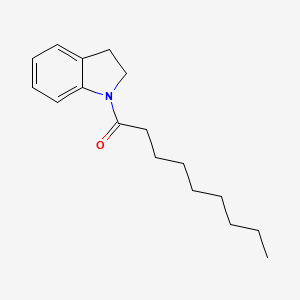
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
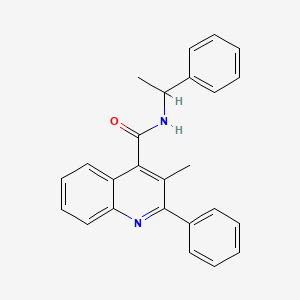
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
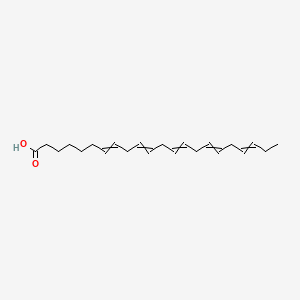
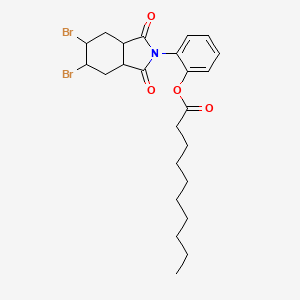
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
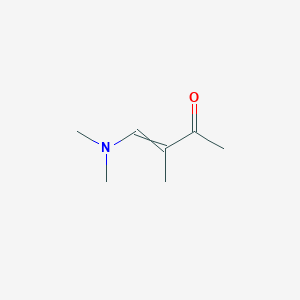
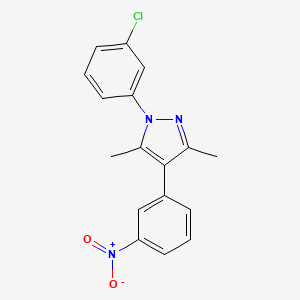

![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
